3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine with malononitrile in the presence of a base, followed by oxidation to introduce the ketone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of environmentally friendly reagents and solvents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Common reagents include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation and Reduction: Produce alcohols or amines.
Coupling Reactions: Result in biaryl compounds.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom and nitrile group can interact with the active site of the target, disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Another brominated pyridine derivative with different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff base compound with a brominated pyridine ring.
5-Bromopyridine: The parent compound from which many derivatives, including 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile, are synthesized.
Uniqueness
This compound is unique due to its combination of a brominated pyridine ring with both nitrile and ketone functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 |
InChI Key |
VHDWNAOOOGTWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CC#N |
Origin of Product |
United States |
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